

Comprehensive Technical Guide: Prinaberel (ERB-041) in Inflammatory Bowel Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Drug Profile and Molecular Characteristics

Prinaberel (developmental codes ERB-041, WAY-202041, PF-00913086) is a **highly selective agonist** of estrogen receptor beta (ER β) with potential therapeutic applications in inflammatory bowel disease (IBD). This synthetic compound exhibits **significant selectivity** for ER β over estrogen receptor alpha (ER α), which underpins its therapeutic potential while minimizing classic estrogenic side effects.

Key Molecular Characteristics

- **Chemical Name:** 2-(3-Fluoro-4-hydroxyphenyl)-7-vinylbenzoxazol-5-ol
- **Molecular Formula:** C₁₅H₁₀FNO₃
- **Molecular Weight:** 271.24 g/mol
- **CAS Registry:** 524684-52-4
- **Appearance:** Pale yellow to white solid powder
- **Solubility:** ≥ 25 mg/mL in DMSO [1] [2]
- **Storage Conditions:** -20°C for long-term storage; room temperature for short-term [1] [2]

Binding Affinity and Receptor Selectivity

Prinaberel demonstrates **nanomolar potency** at ER β receptors across species with **exceptional selectivity** over ER α , as quantified in standardized binding assays:

Table 1: Binding affinity of **Prinaberel** across species and receptor subtypes

Receptor	Species	IC ₅₀ (nM)	pIC ₅₀	Selectivity Ratio (ER α /ER β)
ER β	Human	5.0-5.4	8.3	>200-fold
ER β	Rat	3.1	8.5	>200-fold
ER β	Mouse	3.7	8.43	>200-fold
ER α	Human	1216	5.92	Reference
ER α	Rat	620	6.21	Reference
ER α	Mouse	750	6.12	Reference

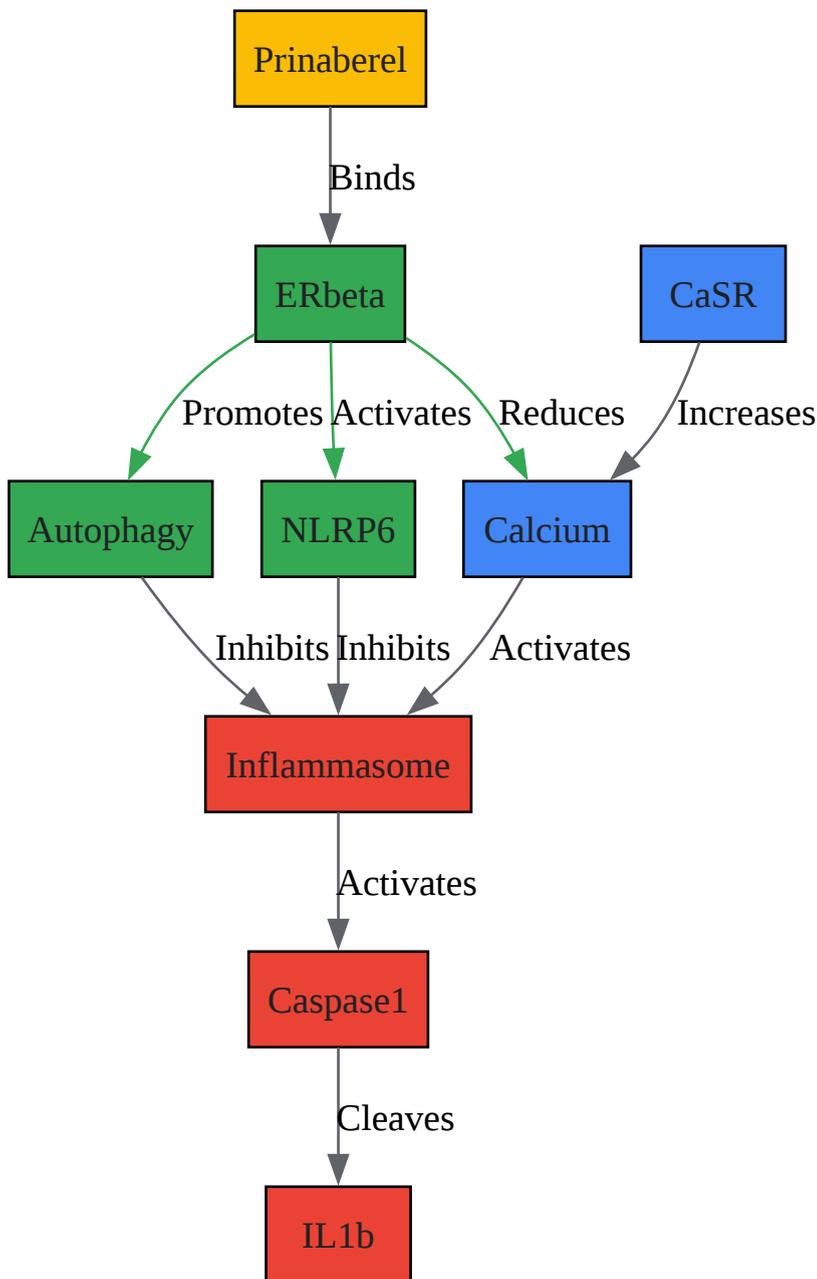
Data sources: [3] [4] [2]

The **structural basis** for this selectivity stems from **Prinaberel**'s tricyclic benzoxazole structure, which preferentially binds to the active site of ER β due to subtle differences in the ligand-binding domains between ER β and ER α isoforms. This preferential binding enables targeted modulation of ER β -mediated pathways without activating ER α -mediated proliferation in reproductive tissues.

Mechanism of Action in IBD Pathophysiology

Primary Anti-inflammatory signaling Pathways

Prinaberel exerts its therapeutic effects in IBD through **multiple complementary mechanisms** that converge on reduced inflammation and tissue protection. The diagram below illustrates the core signaling pathway:



Prinaberel inhibits IL-1 β via calcium reduction and NLRP6 activation

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The **central mechanism** involves downregulation of pro-inflammatory cytokine production, particularly interleukin-1 β (IL-1 β), through modulation of the NLRP3 inflammasome in colonic macrophages [5]. Additional studies have identified a complementary pathway involving promotion of NLRP6-mediated autophagy that further contributes to the compound's anti-colitic effects [6].

Key Experimental Evidence for Mechanism

- **IL-1 β Specificity:** Bioinformatics analysis of cytokine/chemokine networks identified IL-1 β as the primary target of ER β activation in colitis models. ER β activation resulted in the **most evident downregulation** of IL-1 β expression specifically in colonic macrophages compared to monocytes and neutrophils [5].
- **Calcium Signaling Modulation:** ER β activation reduced intracellular CaSR expression and calcium signaling in colonic macrophages. The **suppressive effect** on NLRP3 inflammasome assembly was reversed by CaSR overexpression plasmids, confirming the pathway specificity [5].
- **Inflammasome Selectivity:** **Prinaberel selectively inhibited** NLRP3 inflammasome-mediated IL-1 β secretion without significant effects on NLRC4 or AIM2 inflammasome activity, demonstrating precise mechanism targeting [5].

Experimental Models and Efficacy Data

In Vivo Colitis Models

Prinaberel has been evaluated in **standardized murine models** of colitis that recapitulate key features of human IBD:

Table 2: In vivo efficacy of **Prinaberel** in experimental colitis models

Model Type	Induction Method	Dosing Regimen	Key Outcomes	Reference
DSS-induced colitis	2.5% dextran sulfate sodium in drinking water	5, 10, 20 mg/kg intraperitoneal injection for 10 days	Dose-dependent improvement in disease activity index; reduced histologic inflammation	[5]
TNBS-induced colitis	100 mg/kg trinitro-benzene-	5, 10, 20 mg/kg intraperitoneal	Attenuated inflammatory response; preserved	[5]

Model Type	Induction Method	Dosing Regimen	Key Outcomes	Reference
	sulfonic acid	injection for 7 days	epithelial barrier function	
ER β knockdown validation	DSS + AAV-shEsr2 vectors	20 mg/kg intraperitoneal injection	Loss of therapeutic effect confirming ER β specificity	[5]
IL-1 β overexpression	DSS + AAV-IL-1 β vectors	20 mg/kg intraperitoneal injection	Significant attenuation of protective effects	[5]

The **translational significance** of these models is enhanced by their representation of different aspects of IBD pathophysiology—DSS-induced colitis mimics ulcerative colitis-like epithelial damage, while TNBS-induced colitis represents a T-cell mediated response more characteristic of Crohn's disease.

In Vitro Experimental Systems

Cellular models provide mechanistic insights at the molecular level:

- **Macrophage Culture Systems:** Primary mouse peritoneal macrophages and THP-1 human monocyte cell line primed with LPS (100-500 ng/mL for 3 hours) followed by inflammasome activation (5 mM ATP for 1 hour) [5].
- **Calcium Imaging:** Macrophages loaded with Fluo-4 AM (1 μ M for 30 minutes) showing **Prinaberel** significantly reduced intracellular calcium flux after ATP stimulation [5].
- **Gene Manipulation Studies:** Transfection with CaSR overexpression plasmids reversed the inhibitory effects of **Prinaberel** on NLRP3 inflammasome assembly, establishing **causal relationship** [5].

Detailed Experimental Protocols

In Vivo Colitis Induction and Assessment

For researchers seeking to **replicate studies** of **Prinaberel** in IBD models, the following standardized protocols should be implemented:

DSS-Induced Colitis Model:

- Utilize 8-12 week old male C57BL/6 or Balb/c mice (20-22 g)
- Administer 2.5% dextran sulfate sodium in drinking water for 5-7 days
- Begin **Prinaberel** treatment concurrently with DSS initiation
- Administer via intraperitoneal injection at 5-20 mg/kg daily
- Prepare fresh **Prinaberel** solutions daily in saline vehicle [5]

Disease Activity Assessment:

- Monitor daily weight changes, stool consistency, and occult blood
- Calculate disease activity index combining these parameters
- At endpoint, measure colon length reduction as marker of inflammation
- Collect tissue for histology (H&E staining), cytokine analysis, and immunofluorescence [5]

Histopathological Scoring:

- Fix colon segments in 4% paraformaldehyde, embed in paraffin
- Section at 5µm thickness and stain with hematoxylin and eosin
- Score blinded sections for inflammatory cell infiltration, tissue architecture loss, crypt damage, and extent of lesion [5]

Molecular Mechanism Elucidation

NLRP3 Inflammasome Activation Assay:

- Culture primary mouse peritoneal macrophages or THP-1 cells
- Prime with LPS (100 ng/mL, 3 hours) to induce pro-IL-1β expression
- Activate NLRP3 inflammasome with ATP (5 mM, 1 hour) or nigericin (10 µM, 1 hour)
- Measure IL-1β in supernatant by ELISA
- Analyze NLRP3 inflammasome components by Western blot [5]

Calcium Imaging Protocol:

- Plate macrophages on 35mm imaging dishes
- Load with Fluo-4 AM (1 µM) for 30 minutes at 37°C
- Wash twice with PBS and incubate for additional 15 minutes

- Record baseline fluorescence for 1.5 minutes
- Stimulate with ATP (5 mM) while recording for 30 minutes
- Excite at 488nm, detect emission with 63× oil immersion lens
- Analyze fluorescence intensity normalized to baseline ($\Delta F/F$) [5]

Clinical Development Status

Prinaberel has reached **Phase 2 clinical trials** for Crohn's disease, representing the most advanced development stage for an ER β -selective agonist in IBD [4]. The **development status** is categorized as "investigational" with the following characteristics:

- **Primary Indication:** Crohn's disease (inflammatory bowel disease)
- **Maximum Phase:** 2.0
- **Regulatory Status:** Preclinical research use only, not approved for therapeutic or diagnostic applications [1] [4]

The **translational potential** of **Prinaberel** is strengthened by its favorable preclinical safety profile and mechanism that aligns with several pathological features of IBD, including macrophage dysregulation, elevated IL-1 β signaling, and impaired mucosal healing.

Comparative Analysis with IBD Therapeutic Landscape

Potential Advantages Over Current Therapies

Current IBD treatments face limitations including **significant side effects**, **diminished response over time**, and **high cost**. **Prinaberel** offers several potential differentiated benefits:

- **Novel Mechanism:** As an ER β agonist, it represents a first-in-class approach distinct from anti-TNF α , anti-integrin, or interleukin-targeted therapies [5] [7]
- **Macrophage-specific Action:** Targets the specific immune cell population responsible for IL-1 β production in colitis without broad immunosuppression [5]
- **Dual Pathway Inhibition:** Simultaneously targets NLRP3 inflammasome assembly and promotes NLRP6-mediated autophagy [5] [6]

- **Gut-specific Effects:** ER β is the predominant estrogen receptor in colon tissue, potentially limiting extra-intestinal effects [5]

Research Applications and Future Directions

For the research community, **Prinaberel** serves as both a **investigational therapeutic candidate** and a **valuable tool compound** for understanding ER β biology in gastrointestinal inflammation. Key research applications include:

- **Pathway Elucidation:** Mechanistic studies of ER β signaling in intestinal homeostasis
- **Combination Therapy:** Potential synergy with existing IBD therapeutics
- **Biomarker Identification:** Correlation of ER β expression with treatment response
- **Disease Modification:** Potential to alter disease progression beyond symptom control

Conclusion and Research Implications

Prinaberel represents a **promising therapeutic approach** for inflammatory bowel disease with a **distinct mechanism of action** centered on selective estrogen receptor beta agonism. The compelling preclinical data demonstrates potent anti-inflammatory effects through:

- **Specific inhibition** of NLRP3 inflammasome-mediated IL-1 β production
- **Modulation of calcium signaling** in colonic macrophages
- **Promotion of protective autophagy** through NLRP6 activation
- **Efficacy in multiple murine models** of colitis with dose-dependent responses

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To cite this document: Smolecule. [Comprehensive Technical Guide: Prinaberel (ERB-041) in Inflammatory Bowel Disease Research]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548690#prinaberel-inflammatory-bowel-disease-research]

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